molecular formula C22H20O3S B11953205 3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylpropan-1-one CAS No. 7477-61-4

3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylpropan-1-one

Cat. No.: B11953205
CAS No.: 7477-61-4
M. Wt: 364.5 g/mol
InChI Key: IKHGPWHRYZYOKP-UHFFFAOYSA-N
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Description

3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylpropan-1-one is a sulfonyl-substituted propanone derivative with a core structure featuring two phenyl groups and a 4-methylbenzenesulfonyl moiety. The sulfonyl group enhances electron-withdrawing properties, influencing reactivity and interactions with biological targets. This article provides a detailed comparison of this compound with structurally and functionally related analogs, emphasizing synthetic routes, physicochemical properties, and biological activities.

Properties

CAS No.

7477-61-4

Molecular Formula

C22H20O3S

Molecular Weight

364.5 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C22H20O3S/c1-17-12-14-20(15-13-17)26(24,25)22(19-10-6-3-7-11-19)16-21(23)18-8-4-2-5-9-18/h2-15,22H,16H2,1H3

InChI Key

IKHGPWHRYZYOKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1,3-diphenyl-1-propanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

3-(Naphthalen-2-ylsulfonyl)-1,3-diphenylpropan-1-one (Compound 2)

  • Structural Difference : Replaces the 4-methylbenzenesulfonyl group with a bulkier naphthalen-2-ylsulfonyl substituent.
  • Physical Properties : Melting point = 179.0–181.0 °C; distinct $ ^1H $-NMR signals (δ 3.97–5.19 ppm) due to the naphthalene ring’s deshielding effects .
  • Synthetic Yield: Not explicitly reported, but similar sulfonyl coupling methods suggest moderate yields.
  • Biological Activity: Not evaluated in the provided evidence, but bulkier substituents may enhance target selectivity due to steric effects.

3-((4-Aminophenyl)sulfonyl)-1,3-diphenylpropan-1-one (Alfone)

  • Key Contrast: The amino group increases solubility in polar solvents compared to the methyl-substituted analog.

3-(4-Methylphenyl)sulfonyl-1-phenyl-prop-2-en-1-one

  • Structural Difference: Contains a conjugated enone system (prop-2-en-1-one) instead of propan-1-one, enhancing electrophilicity.
  • Reactivity: The α,β-unsaturated ketone moiety facilitates Michael addition reactions, unlike the saturated propanone core .

Sulfur-Containing Derivatives (Non-Sulfonyl)

3-(Pentylthio)-1,3-diphenylpropan-1-one (D1)

  • Structural Difference : Replaces sulfonyl with a thioether (-S-) group.
  • Synthetic Yield : 88% via thia-Michael addition, demonstrating higher efficiency than sulfonyl analogs .
  • Physicochemical Properties : Lower polarity due to the hydrophobic pentyl chain; liquid at room temperature vs. crystalline sulfonyl derivatives .

3-(2-Aminophenyl)sulfanyl-1,3-diphenylpropan-1-one

  • Structural Difference: Features a sulfanyl (-S-) group with an ortho-aminophenyl substituent.
  • Properties: Density = 1.21 g/cm³; boiling point = 526.5°C. The amino group may confer antioxidant or metal-chelating activity .

Heterocyclic Hybrids

3-(1H-Indol-3-yl)-1,3-diphenylpropan-1-one

  • Structural Difference : Incorporates an indole ring instead of sulfonyl.
  • ADMET Profile : Favorable drug-likeness in silico, with reduced toxicity risks compared to halogenated analogs .

1-(4-Benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one

  • Structural Difference : Piperazinyl group replaces sulfonyl, introducing basicity.
  • Biological Activity : Potent N-type calcium channel antagonist (IC₅₀ = 10–150 nM) with neuropathic pain relief in vivo .

Structural Analogs with Simplified Backbones

1,3-Diphenylpropan-1-one

  • Structural Difference : Lacks the sulfonyl group entirely.
  • Applications : Intermediate in hydrogenation studies; lower complexity reduces synthetic steps but diminishes target specificity .

Data Tables

Compound Name Substituent Molecular Weight Melting Point (°C) Key Biological Activity Reference ID
3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylpropan-1-one 4-Methylbenzenesulfonyl 380.46 Not reported Under investigation
3-(Naphthalen-2-ylsulfonyl)-1,3-diphenylpropan-1-one Naphthalen-2-ylsulfonyl 416.50 179–181 Not reported
3-(1H-Indol-3-yl)-1,3-diphenylpropan-1-one Indole 353.43 93–94 Anti-proliferative, AChE inhibition
1-(4-Benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one Piperazinyl 505.65 Not reported Calcium channel antagonism
3-(Pentylthio)-1,3-diphenylpropan-1-one (D1) Pentylthio 326.50 Liquid Not reported

Key Findings and Trends

  • Sulfonyl vs. Thioether : Sulfonyl groups enhance polarity and target engagement, while thioethers improve synthetic yields and lipophilicity.
  • Heterocyclic Modifications : Indole and piperazinyl groups diversify biological activities, ranging from anti-cancer to neuropathic pain relief.
  • Structural Simplification : Removal of sulfonyl reduces synthetic complexity but compromises biological specificity.

Biological Activity

3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylpropan-1-one, also known as 3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone, is a synthetic organic compound notable for its unique structural features and potential biological activities. With the molecular formula C22H20O3SC_{22}H_{20}O_{3}S and a molecular weight of 364.5 g/mol, this compound incorporates a sulfonyl group that enhances its electrophilic properties, making it significant in various biochemical interactions and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group serves as an electrophile, facilitating reactions with nucleophiles and potentially modulating various biochemical pathways. This characteristic may contribute to its efficacy in therapeutic applications, although detailed studies are required to elucidate its precise mechanisms and therapeutic roles.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and analgesic effects. The sulfonamide moiety is known for its ability to form stable complexes with transition metals, which can enhance biological activity against various pathogens .

Comparative Analysis of Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(4-Methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1-phenyl-1-propanoneMethoxy group instead of hydrogen on the phenyl ringDifferent electronic properties due to methoxy substitution
1-(4-Methoxyphenyl)-3-((4-methylphenyl)sulfonyl)-1-propanoneSimilar structure with methoxy groupVariations in reactivity and biological activity
3-Hydroxy-1,3-diphenylpropan-1-oneHydroxy group instead of sulfonylDifferent functional properties impacting solubility and reactivity

The distinct arrangement of functional groups in this compound imparts unique chemical reactivity and potential biological activity compared to these similar compounds.

Antibacterial Activity

A study examining the antibacterial properties of sulfonamide derivatives found that compounds similar to this compound demonstrated significant activity against various bacterial strains. The mechanism was attributed to the inhibition of bacterial enzyme systems involved in folate synthesis .

Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of sulfonamide-containing compounds. Results indicated that these compounds could reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylpropan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as sulfonylation of intermediates under controlled conditions. For example, refluxing in ethanol with stoichiometric equivalents of reactants (e.g., sulfonyl chlorides) is a standard approach. Reaction conditions like temperature (e.g., 60–80°C), solvent polarity (ethanol or THF), and inert atmospheres (argon) are critical for minimizing side reactions. Purification via column chromatography or recrystallization ensures high yields (≥70%). Monitoring via thin-layer chromatography (TLC) or HPLC is essential to confirm intermediate formation .

Advanced Question

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of sulfonyl-containing compounds like this compound?

Methodological Answer: Discrepancies often arise from disordered solvent molecules or twinning. Use SHELXL for refinement, leveraging constraints for disordered regions (e.g., occupancy adjustments). High-resolution data (≤1.0 Å) improves accuracy. For twinned crystals, twin law matrices in SHELX can model diffraction overlap. Validate hydrogen bonding networks (e.g., C–H···O interactions) against geometric parameters in the Cambridge Structural Database (CSD). Cross-check with spectroscopic data (e.g., NMR) to resolve ambiguities .

Basic Question

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and detect impurities (e.g., residual solvents).
  • HPLC : Quantify purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 386.5 g/mol).
  • X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities .

Advanced Question

Q. What strategies optimize the regioselectivity of sulfonylation reactions in the synthesis of this compound derivatives?

Methodological Answer: Regioselectivity is controlled by steric and electronic factors. Use bulky bases (e.g., DBU) to deprotonate specific sites. Solvent polarity (e.g., DMF vs. THF) directs sulfonyl group attachment. Computational modeling (DFT) predicts transition-state geometries to guide experimental design. For example, electron-withdrawing substituents on the phenyl ring enhance sulfonylation at meta positions .

Basic Question

Q. How does the electronic nature of substituents on the benzene rings affect the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Electron-donating groups (e.g., -OCH₃) increase electron density at the carbonyl carbon, enhancing nucleophilic attack. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reactivity. Hammett σ constants quantify these effects. For instance, para-substituted derivatives show predictable trends in reaction rates with amines or Grignard reagents .

Advanced Question

Q. What computational methods are employed to predict the biological activity of this compound derivatives, and how do they compare with experimental results?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Glide predicts binding affinities to target proteins (e.g., kinases).
  • QSAR Models : Correlate substituent properties (logP, polar surface area) with IC₅₀ values.
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
    Experimental validation via enzyme inhibition assays (e.g., fluorescence-based) often aligns with computational predictions within ±15% error .

Basic Question

Q. What safety considerations are paramount when handling sulfonyl-containing compounds like this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Advanced Question

Q. How can hydrogen bonding networks in the crystal lattice of this compound influence its physicochemical stability?

Methodological Answer: Strong C–H···O interactions (2.8–3.2 Å) between sulfonyl oxygen and adjacent aryl protons enhance thermal stability (Tₘ > 200°C). These networks reduce hygroscopicity by minimizing lattice voids. Stability is quantified via differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS). Disruption of H-bonding (e.g., by polar solvents) lowers melting points by 20–30°C .

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